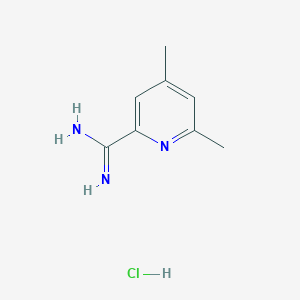

![molecular formula C12H20N2O3 B3045816 2-Propanol, 1-[4-(hydroxyamino)phenoxy]-3-[(1-methylethyl)amino]- CAS No. 114460-13-8](/img/structure/B3045816.png)

2-Propanol, 1-[4-(hydroxyamino)phenoxy]-3-[(1-methylethyl)amino]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

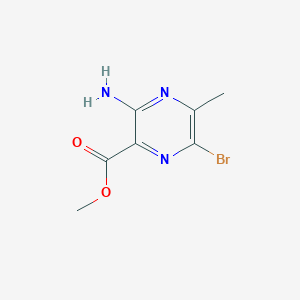

1-Phenoxypropan-2-ol is a chemical compound with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol . Its systematic name indicates that it is a derivative of propan-2-ol (isopropanol) with a phenoxy group attached. The compound’s structure consists of a phenoxy group (C₆H₅O) linked to the second carbon of the propan-2-ol backbone.

Scientific Research Applications

Metabolism and Excretion in Rats

Saghir et al. (2003) conducted a study to understand the absorption, metabolism, and excretion of 1-phenoxy-2-propanol, a compound related to 2-propanol derivatives, in rats following oral administration. The research aimed to bridge data with other propylene glycol ethers. The study found that the administered doses were rapidly absorbed from the gastrointestinal tract and excreted mainly via urine. Metabolites identified in urine included conjugates of phenol (sulphate, glutathione) with very low levels of hydroquinone (glucuronide), conjugates of the parent compound (glucuronide, sulphate), and a ring-hydroxylated metabolite of the parent compound. This indicates rapid oral absorption, metabolism, and urinary excretion of 1-phenoxy-2-propanol in rats, similar to other propylene glycol ethers (Saghir, Brzak, & Bartels, 2003).

Percutaneous Permeability in Cosmetic Preservatives

Lee et al. (2019) investigated the percutaneous penetration of 1-phenoxy-2-propanol (PP), used as a preservative in cosmetics, using the dorsal skin of rats. The study found total percutaneous absorption rates of PP for shampoo and cream formulations, providing insights into the dermal absorption of PP, which is crucial for risk assessment in cosmetic formulations. This study highlights the importance of understanding the percutaneous permeability of cosmetic ingredients, including 2-propanol derivatives, for safety assessments (Lee, Kim, Jang, Lee, & Kim, 2019).

Neurotoxicological Evaluation of Serotonergic Neurotoxin Metabolites

Zhao et al. (1992) explored the neurotoxicological properties of potential metabolites of MDMA, including a 2-propanol derivative. The study's findings suggest a possible role for these metabolites in the mediation of MDMA's neurotoxic actions, contributing to the understanding of the neurotoxicological effects of serotonergic neurotoxins and their metabolites (Zhao, Castagnoli, Ricaurte, Steele, & Martello, 1992).

Pharmacokinetics and Blood-Brain Barrier Permeability

Duncan et al. (1991) studied the pharmacokinetics, oral bioavailability, and blood-brain barrier permeability of BMAA, a neurotoxic, excitatory amino acid linked to a variant of amyotrophic lateral sclerosis, in rats. This research provides valuable insights into the kinetics and uptake of neurotoxic compounds, including 2-propanol derivatives, which is essential for understanding their potential role in neurodegenerative diseases (Duncan, Villacreses, Pearson, Wyatt, Rapoport, Kopin, Markey, & Smith, 1991).

Neuroprotective Properties Against Acute Ischemic Damage

Kotani et al. (2007) examined a novel antioxidant with neuroprotective properties, SUN N8075, for its ability to inhibit neuronal damage resulting from permanent focal cerebral ischemia. The study revealed SUN N8075's neuroprotective effects against acute ischemic neuronal damage in mice, suggesting the potential therapeutic application of similar compounds, including 2-propanol derivatives, for stroke treatment (Kotani, Morimoto, Oida, Tamura, Tamura, Inoue, Shimazawa, Yoshimura, Iwama, & Hara, 2007).

Properties

CAS No. |

114460-13-8 |

|---|---|

Molecular Formula |

C12H20N2O3 |

Molecular Weight |

240.3 g/mol |

IUPAC Name |

1-[4-(hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol |

InChI |

InChI=1S/C12H20N2O3/c1-9(2)13-7-11(15)8-17-12-5-3-10(14-16)4-6-12/h3-6,9,11,13-16H,7-8H2,1-2H3 |

InChI Key |

UCGFOKKVSOLRAB-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(COC1=CC=C(C=C1)NO)O |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)NO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

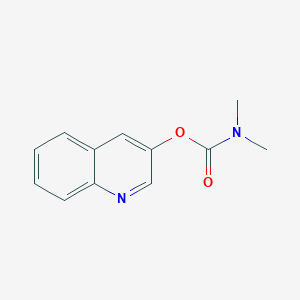

![Isoxazole, 3-[(2-chlorophenyl)methoxy]-4,5-dihydro-4,4-dimethyl-](/img/structure/B3045738.png)